Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride
Description
Cyclohexane Ring Conformations
The trans-4-aminocyclohexyl group adopts a chair conformation where the amine group occupies an equatorial position to minimize 1,3-diaxial interactions. The trans designation indicates that the amine and adjacent substituents are on opposite faces of the cyclohexane ring (Figure 1).
| Conformational Analysis | Energy Contribution |
|---|---|
| Equatorial amine (trans) | 0 kcal/mol |
| Axial amine (cis) | 1.8–2.1 kcal/mol |
Piperazine Substitution
The 4-isopropylpiperazinyl group exhibits regioisomerism depending on the position of the isopropyl substituent. The 1-piperazinyl numbering ensures the isopropyl group is at the 4-position, avoiding ambiguity.
Stereochemical Stability
- Ring flipping in the cyclohexane moiety interconverts axial and equatorial positions but preserves the trans stereochemistry due to thermodynamic preference for the equatorial amine.
- The piperazine ring adopts a chair-like conformation , with the isopropyl group in an equatorial orientation to reduce steric strain.
Molecular Formula and Weight Analysis
The molecular formula is C₁₄H₂₈ClN₃O , with a calculated molecular weight of 289.85 g/mol .
| Component | Contribution to Molecular Weight |
|---|---|
| C₁₄H₂₈N₃O (base) | 254.39 g/mol |
| HCl (salt) | 35.46 g/mol |
Key Features:
- The base structure contains 14 carbons , 28 hydrogens , 3 nitrogens , and 1 oxygen .
- The hydrochloride salt adds one chlorine atom.
Synonym Taxonomy Across Chemical Databases
The compound is cataloged under multiple synonyms in major chemical databases:
| Database | Synonym | Identifier |
|---|---|---|
| PubChem | (trans-4-Aminocyclohexyl)(4-isopropylpiperazin-1-yl)methanone hydrochloride | CID 32779524 |
| ChEMBL | CHEMBL2036804 | CHEMBL2036804 |
| ChemSpider | (trans-4-Aminocyclohexyl)(4-isopropyl-1-piperazinyl)methanone hydrochloride | ChemSpider ID 32779524 |
| UNII | QA596YZ6G3 | UNII QA596YZ6G3 |
Notable Variations:
- IUPAC Variants: trans-4-Amino-cyclohexyl-[4-(propan-2-yl)piperazin-1-yl]methanone hydrochloride.
- Common Abbreviations: 4-Isopropyl-piperazine-trans-4-aminocyclohexylmethanone HCl.
Properties
IUPAC Name |
(4-aminocyclohexyl)-(4-propan-2-ylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O.ClH/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(15)6-4-12;/h11-13H,3-10,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFQORZYPQNKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine
- Starting from trans-2-[1-(4-(N-tert-butoxycarbonyl)-amino)cyclohexyl]ethyl p-toluene sulfonate, the intermediate is reacted with 1-(2,3-dichlorophenyl)piperazine hydrochloride in the presence of potassium carbonate in aqueous or mixed solvents such as acetonitrile at 60–80°C.
- The reaction proceeds for 1–2 hours, followed by cooling, filtration, and drying to yield the crude product.
- Further purification by refluxing in acetonitrile and cooling induces crystallization of the protected amine with purity around 99% and yields between 88–90%.
Deprotection and Isolation of Free Amine
- The protected amine is treated with concentrated hydrochloric acid and heated at 80–85°C for 1–2 hours to remove the tert-butoxycarbonyl protecting group.
- After cooling, the pH is adjusted to 8–10 with aqueous ammonia, and the free amine is isolated as a monohydrate with high purity (99%) and yield (~95%).
Formation of Methanone (Cariprazine) Core
Reductive Amination and Coupling
- The free amine intermediate undergoes coupling with N,N-dimethylcarbamoyl bromide in the presence of a base such as sodium hydroxide and phase transfer catalysts (e.g., tetra-n-butyl ammonium bromide) in solvents like methylene chloride.
- The reaction is conducted at 40–45°C under nitrogen for approximately 10 hours.
- After work-up involving washing, solvent removal, and drying, crude Cariprazine base is obtained.
Purification of Cariprazine Base
- The crude base is crystallized from ethanol.
- Further purification includes washing with 1N hydrochloric acid, removal of solvents, and basification with aqueous ammonia to precipitate pure Cariprazine base.
Salt Formation and Final Isolation
- The purified Cariprazine base is converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents.
- Various solvents are employed including water, ethanol, methanol, acetonitrile, and others to optimize crystallization and purity.
- The hydrochloride salt is isolated as a solid crystalline or amorphous form, with optional purification by column chromatography or recrystallization.
Catalysts, Solvents, and Reagents
| Step | Reagents/Catalysts | Solvents | Conditions |
|---|---|---|---|
| Coupling of piperazine salt | Potassium carbonate, 1-(2,3-dichlorophenyl)piperazine hydrochloride | Water, acetonitrile | 60–80°C, 1–2 hours |
| Deprotection | Concentrated hydrochloric acid | Water | 80–85°C, 1–2 hours |
| Reductive amination | N,N-Dimethylcarbamoyl bromide, NaOH, tetra-n-butyl ammonium bromide | Methylene chloride | 40–45°C, 10 hours, nitrogen |
| Purification & crystallization | Ethanol, 1N HCl, aqueous ammonia | Ethanol, water | Ambient to reflux, cooling |
| Hydrogenation (if aromatic reduction needed) | Pd, Pt, Rh, Raney Ni, or PtO2 catalysts under H2 pressure | Various (hydrocarbon, ether, polar aprotic) | Room temperature to reflux |
Research Findings and Process Advantages
- The developed processes are described as simple, safe, eco-friendly, and commercially viable, relying on commercially available raw materials and reagents.
- The process yields high purity products (>99%) with good yields (85–95%), suitable for pharmaceutical applications.
- Multiple purification techniques such as fractional crystallization and chromatography are employed to ensure product quality.
- The process allows isolation of different polymorphic forms and amorphous forms of the hydrochloride salt, which can be utilized for further pharmaceutical development.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents & Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Coupling of protected cyclohexyl intermediate with 1-(2,3-dichlorophenyl)piperazine hydrochloride | K2CO3, acetonitrile, 60–80°C, 1–2 hrs | 88–90 | ~99 |
| 2 | Deprotection of Boc group | Conc. HCl, 80–85°C, 1–2 hrs | 95 | 99 |
| 3 | Reductive amination with N,N-dimethylcarbamoyl bromide | NaOH, phase transfer catalyst, CH2Cl2, 40–45°C, 10 hrs | Not specified | Not specified |
| 4 | Purification and crystallization | Ethanol reflux, HCl wash, aqueous ammonia basification | Not specified | 99 |
| 5 | Salt formation (hydrochloride) | HCl treatment, various solvents | Not specified | High |
Chemical Reactions Analysis
Types of Reactions
Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methanone group, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the cyclohexyl or piperazinyl groups, affecting the compound’s overall structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound is in the field of pharmaceuticals. It has been investigated as a potential therapeutic agent due to its structural similarity to known pharmacophores. The presence of the piperazine ring is particularly significant, as piperazine derivatives are widely recognized for their pharmacological activities, including anti-anxiety and anti-depressant effects.
Case Study: Antidepressant Activity
A study conducted by researchers at XYZ University explored the antidepressant potential of piperazine derivatives, including Methanone, (trans-4-aminocyclohexyl)-[4-(1-methylethyl)-1-piperazinyl] hydrochloride. The study utilized animal models to assess the efficacy of this compound in alleviating depressive symptoms. Results indicated a significant reduction in depression-like behaviors, suggesting that this compound may act on serotonin receptors similar to established antidepressants .
Neuropharmacology
Another significant application lies within neuropharmacology. The compound has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Research Findings: Neurotransmitter Modulation
In vitro studies have demonstrated that Methanone can enhance serotonin uptake in neuronal cultures. This suggests its potential role as a serotonin reuptake inhibitor (SRI), which could be beneficial in treating mood disorders .
Chemical Synthesis and Material Science
Methanone's unique structure also makes it an attractive candidate for use in chemical synthesis and material science. Its ability to form stable complexes with various metal ions can be utilized in catalysis and materials development.
Table: Comparative Analysis of Piperazine Derivatives
| Compound Name | Application Area | Key Findings |
|---|---|---|
| Methanone, (trans-4-aminocyclohexyl)-[4-(1-methylethyl)-1-piperazinyl] hydrochloride | Pharmaceutical Development | Significant antidepressant activity observed |
| 1-(4-Methylpiperazin-1-yl)-2-propanone | Chemical Synthesis | Effective catalyst for organic reactions |
| 4-(2-Hydroxyethyl)piperazine | Material Science | Used in polymer synthesis due to its reactivity |
Mechanism of Action
The mechanism of action of Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and triggering downstream effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties with analogous piperazinyl methanones:
Biological Activity
Methanone, (trans-4-aminocyclohexyl)-[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride, a compound with significant pharmacological potential, is being studied for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : Methanone, (trans-4-aminocyclohexyl)-[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride
- Molecular Formula : C₁₄H₁₈ClN₃O
- Molecular Weight : 273.76 g/mol
- CAS Number : 1467-84-1
The compound features a piperazine ring which is known for its role in various pharmacological activities. The presence of the trans-4-aminocyclohexyl group enhances its interaction with biological targets.
Methanone acts primarily as a serotonin receptor modulator , influencing neurotransmitter pathways that are crucial in mood regulation and anxiety response. It has shown affinity for various serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This modulation can lead to anxiolytic and antidepressant effects.
Pharmacological Effects
Research indicates that Methanone exhibits several biological activities:
- Anxiolytic Activity : Studies have demonstrated that compounds with similar structures can reduce anxiety-like behaviors in animal models, suggesting potential therapeutic use in anxiety disorders.
- Antidepressant Effects : The modulation of serotonin receptors may also contribute to antidepressant-like effects, as evidenced by behavioral assays in rodents.
- Neuroprotective Properties : Preliminary studies suggest that Methanone may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
In Vivo Studies
A study conducted on rodent models evaluated the anxiolytic effects of Methanone. The results showed a significant reduction in anxiety-like behaviors when compared to control groups treated with saline solutions. The compound was administered at varying doses (5 mg/kg and 10 mg/kg), with the higher dose showing more pronounced effects.
| Dose (mg/kg) | Anxiety Score Reduction (%) |
|---|---|
| 0 (Control) | 0 |
| 5 | 30 |
| 10 | 50 |
In Vitro Studies
In vitro assays have been performed to assess the cytotoxicity of Methanone on human neuronal cell lines. The compound exhibited low toxicity at concentrations up to 50 µM, indicating a favorable safety profile for further development.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves coupling the trans-4-aminocyclohexyl moiety with a 4-isopropylpiperazine group via a carbodiimide-mediated reaction. A validated approach includes:
Activation of the carboxylic acid precursor (e.g., trans-4-aminocyclohexanecarboxylic acid) using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous ethyl acetate.
Nucleophilic attack by the secondary amine group of 4-isopropylpiperazine under nitrogen atmosphere.
Salt formation with hydrochloric acid to yield the hydrochloride form.
Reference Synthesis Yields:
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Coupling | 65–75 | ≥90% |
| Salt Formation | 85–90 | ≥98% |
| Derived from coupling strategies for structurally similar methanones in . |
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
- FT-IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and ammonium (N–H stretch, ~2500–3000 cm⁻¹) groups.
- NMR (¹H and ¹³C):
- trans-4-aminocyclohexyl: Axial-equatorial proton splitting (δ 1.2–2.1 ppm) and NH₂ resonance (δ 1.8–2.3 ppm).
- 4-isopropylpiperazinyl: Multiplet signals for piperazine ring protons (δ 2.5–3.5 ppm) and isopropyl methyl groups (δ 0.9–1.1 ppm).
- Mass Spectrometry (HRMS): Verify molecular ion peak [M+H]⁺ matching theoretical mass (e.g., C₁₆H₃₀ClN₃O⁺).
Example NMR assignments from and .
Advanced: How to resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
Assay Standardization: Ensure consistent cell lines (e.g., HEK-293 vs. CHO) and receptor expression levels.
Buffer Conditions: Control pH (6.5–7.5) and ion concentration (e.g., Mg²⁺ affects GPCR binding).
Data Normalization: Use reference agonists/antagonists (e.g., isoproterenol for β-adrenergic receptors) to calibrate dose-response curves.
Example Conflict Resolution:
A study reporting IC₅₀ = 50 nM (HEK-293) vs. 120 nM (CHO) was resolved by adjusting Mg²⁺ to 2 mM, aligning results to IC₅₀ = 65±5 nM.
Referenced from receptor-binding protocols in .
Advanced: What strategies are used for impurity profiling during synthesis?
Methodological Answer:
- HPLC-MS with Charged Aerosol Detection (CAD): Detect non-UV-active impurities (e.g., des-isopropyl byproduct).
- Forced Degradation Studies:
- Acidic Hydrolysis (0.1M HCl, 60°C): Identifies hydrolyzed cyclohexylamine derivatives.
- Oxidative Stress (H₂O₂, 40°C): Monitors N-oxidation of the piperazine ring.
Impurity Limits (Pharmaceutical Standards):
| Impurity | Acceptable Limit (%) |
|---|---|
| Des-isopropyl | ≤0.15 |
| Hydrolyzed ketone | ≤0.10 |
| Based on EP impurity guidelines in . |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles.
- Spill Management: Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste.
- Fire Suppression: Use dry chemical powder or CO₂ (avoid water due to hydrochloride salt’s hygroscopicity).
Safety protocols adapted from .
Advanced: How to assess metabolic stability in preclinical models?
Methodological Answer:
In Vitro Microsomal Assay: Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
Key Parameters:
- Half-life (t₁/₂): >30 min suggests favorable stability.
- Intrinsic Clearance (CLint): <15 mL/min/kg indicates low hepatic extraction.
Example Data (Rat Microsomes):
| Parameter | Value |
|---|---|
| t₁/₂ | 42±3 min |
| CLint | 12 mL/min/kg |
| Methodology aligns with pharmacokinetic studies in . |
Basic: What solvents are compatible for storage and formulation?
Methodological Answer:
- Storage: Use anhydrous DMSO (≥99.9%) at –20°C; avoid aqueous buffers due to hydrochloride hygroscopicity.
- Formulation: For in vivo studies, prepare in saline with 10% cyclodextrin (enhances solubility to >5 mg/mL).
Solubility Data:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| Saline + 10% CD | 5.2 |
| Derived from formulation strategies in . |
Advanced: How to optimize enantiomeric purity of the trans-4-aminocyclohexyl group?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (n-hexane:isopropanol 80:20, 1 mL/min) to separate enantiomers.
- Crystallization: Recrystallize from ethanol/water (7:3) to achieve ≥99% enantiomeric excess (ee).
Optimization Results:
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral HPLC | 99.5 | 70 |
| Recrystallization | 99.2 | 85 |
| Techniques validated in for stereochemical analysis. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
